2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride

Description

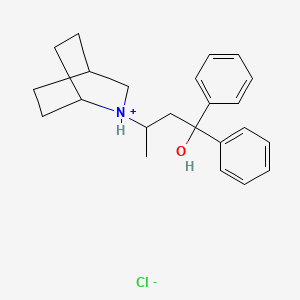

The compound 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride features a rigid 2-azabicyclo[2.2.2]octane core, which enforces a boat conformation on the piperidine-like ring system. This structural constraint enhances stereochemical stability and modulates interactions with biological targets . Key substituents include:

- A beta-methyl group on the propanol side chain, influencing steric hindrance and metabolic resistance.

- A hydrochloride salt formulation, improving aqueous solubility for pharmacological applications .

This compound’s design draws from prodine-type analgesics and local anesthetic analogs, where conformational restriction is critical for activity .

Properties

CAS No. |

21206-72-4 |

|---|---|

Molecular Formula |

C23H30ClNO |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

3-(2-azoniabicyclo[2.2.2]octan-2-yl)-1,1-diphenylbutan-1-ol;chloride |

InChI |

InChI=1S/C23H29NO.ClH/c1-18(24-17-19-12-14-22(24)15-13-19)16-23(25,20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,18-19,22,25H,12-17H2,1H3;1H |

InChI Key |

ZRAQGWSMJBXNRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[NH+]3CC4CCC3CC4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Key Intermediate)

The initial step involves the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base to afford ethyl 1-(2-chloroethyl)piperidine-4-carboxylate as a key intermediate, with a reported yield of approximately 66% under optimized conditions. This process avoids high temperatures and corrosive reagents, improving safety and yield compared to earlier methods. The reaction mixture undergoes solvent exchange, aqueous extraction, and cooling to remove dimers by filtration, often at temperatures as low as -20°C for extended periods (12–24 hours) to maximize purity and yield.

Formation of Ethyl 1-Azabicyclo[2.2.2]octane-4-carboxylate

The intermediate from step 3.1 is treated with lithium diisopropylamide (LDA) in cyclic ether solvents such as tetrahydrofuran (THF) at temperatures between -50°C and 25°C. This step induces cyclization to form the bicyclic azabicyclo[2.2.2]octane core, yielding ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate . Subsequent aqueous extraction removes salts, and solvent distillation prepares the product for the next step.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| b) | Lithium diisopropylamide, THF, -50°C to 25°C | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate |

Introduction of Diphenylmethyl Group

The bicyclic ester is reacted with phenyl lithium in THF at -30°C to 25°C to form 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol . This step introduces the diphenylmethyl substituent at the 2-position of the bicyclic system. The reaction mixture is then treated with water and concentrated, followed by precipitation with an anti-solvent to isolate the product with purity greater than 98% by HPLC.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| c) | Phenyl lithium, THF, -30°C to 25°C | 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, >98% purity |

Alkylation to Form the Final Quaternary Ammonium Salt

The diphenylmethyl-substituted bicyclic alcohol is reacted with ((2-bromoethoxy)methyl)benzene in solvents such as THF, toluene, acetone, or water at 40°C to reflux temperatures (preferably 60°C to reflux). This reaction forms the quaternary ammonium salt, specifically 4-[hydroxyl(diphenyl)methyl]-1-[2-(phenylmethyl)oxy]ethyl-1-azoniabicyclo[2.2.2]octane bromide (related to the hydrochloride salt form). The product is isolated by cooling to -10°C to 5°C, stirring for 2 hours, filtration, and drying under vacuum at 35°C to 55°C. The final product achieves purity above 98% by HPLC and is isolated as a crystalline solid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| d) | ((2-bromoethoxy)methyl)benzene, THF/toluene/acetone/water, 40°C to reflux | Quaternary ammonium salt, >98% purity, crystalline |

Conversion to Hydrochloride Salt

The free base or bromide salt can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, followed by isolation through filtration and drying. This step enhances the compound's stability and suitability for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Ethyl isonipecotate + 1-bromo-2-chloroethane + base; solvent exchange; cooling | ~66% yield |

| 2 | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | Lithium diisopropylamide, THF, -50°C to 25°C | Not specified |

| 3 | 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | Phenyl lithium, THF, -30°C to 25°C | >98% purity by HPLC |

| 4 | Quaternary ammonium salt (bromide) | ((2-bromoethoxy)methyl)benzene, THF/toluene/acetone/water, 40°C to reflux | >98% purity by HPLC |

| 5 | Hydrochloride salt of final compound | Treatment with HCl, filtration, drying | High purity |

Additional Notes on Reaction Conditions and Purification

- Solvent choice is critical in each step, with cyclic ethers like THF favored for organolithium reactions.

- Cooling steps and controlled temperatures help minimize side reactions and by-product formation.

- Aqueous extractions and solvent exchanges are employed to remove inorganic salts and impurities.

- Final products are typically isolated by filtration and drying under vacuum to achieve high purity crystalline forms.

- The process avoids corrosive or highly toxic reagents, improving safety and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, ammonia, and various oxidizing and reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound. These derivatives can exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H30ClNO

- Molecular Weight : 373.95 g/mol

- CAS Number : 30521

The structure of the compound features a bicyclic framework that contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

1. Central Nervous System (CNS) Effects

Research has indicated that 2-Azabicyclo(2.2.2)octane derivatives exhibit notable CNS activity. They have been studied for their potential as:

- Antidepressants : The compound has shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems.

- Anxiolytics : Some studies suggest that it may reduce anxiety levels by influencing GABAergic pathways.

2. Antinociceptive Properties

The compound has been evaluated for its analgesic effects. Preclinical studies demonstrate that it can effectively reduce pain responses in animal models, making it a candidate for developing new pain management therapies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various derivatives of 2-Azabicyclo(2.2.2)octane. The results indicated that specific modifications to the structure significantly enhanced serotonin reuptake inhibition, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Pain Management

In another study focused on antinociceptive properties, researchers administered the hydrochloride form of the compound to rodents subjected to pain-inducing stimuli. The findings revealed a dose-dependent reduction in pain perception, supporting further investigation into its use as an analgesic .

Mechanism of Action

The mechanism of action of 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various pharmacological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane

- Structure: Shares the bicyclo[2.2.2]octane core but lacks diphenyl groups and the propanol side chain. Instead, it has a phenyl-propionoxy substitution.

- Activity : Exhibits potent analgesic effects (ED50 = 3.1 mg/kg) in rodent models, attributed to its restricted conformation enhancing μ-opioid receptor affinity .

2-Azabicyclo[2.2.2]octane HCl

- Structure : Simplest analog, lacking all substituents except the bicyclic core and hydrochloride salt.

- Application : Primarily a building block in drug discovery. Its unmodified structure allows flexibility for derivatization but lacks intrinsic pharmacological activity .

- Key Difference : The target compound’s diphenyl and beta-methyl groups confer specificity for advanced receptor interactions, unlike this base scaffold.

2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid

- Structure : Features a smaller bicyclo[2.2.1]heptane ring and a carboxylic acid group. The Boc (tert-butoxycarbonyl) protecting group enhances solubility during synthesis.

- Application : Used in peptide mimetics and enzyme inhibitors. The smaller ring reduces conformational rigidity compared to the target compound’s [2.2.2] system .

- Key Difference : The heptane ring’s reduced size may compromise target selectivity in neurological applications.

Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Structure : A β-lactam antibiotic derivative with a fused bicyclo[3.2.0] system, sulfur atom, and carboxylate group.

- Activity : Demonstrates antimicrobial properties via penicillin-binding protein inhibition. The thia and oxo groups are critical for β-lactamase resistance .

Pharmacological and Chemical Data Comparison

*LogP estimated using substituent contributions.

Functional Advantages of the Target Compound

- Enhanced Receptor Binding : Diphenyl groups may engage aromatic stacking interactions in opioid or adrenergic receptors, improving potency over simpler analogs .

- Metabolic Stability: The beta-methyl group likely slows hepatic degradation, extending half-life compared to non-methylated derivatives.

- Formulation Benefits : Hydrochloride salt ensures compatibility with injectable or oral formulations, unlike neutral analogs .

Biological Activity

2-Azabicyclo(2.2.2)octane derivatives, including 2-Azabicyclo(2.2.2)octane-2-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride, are of significant interest in medicinal chemistry due to their potential therapeutic applications. This compound belongs to a class of nitrogen-containing heterocycles that exhibit various biological activities, particularly in the central nervous system (CNS).

Chemical Structure and Properties

The chemical formula for 2-Azabicyclo(2.2.2)octane-2-propanol is , with a molecular weight of approximately 283.84 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

Sigma Receptor Binding

Research indicates that 2-Azabicyclo(2.2.2)octane derivatives bind with high affinity to sigma receptors, which are implicated in various CNS disorders such as depression and schizophrenia. The binding affinity of these compounds suggests their potential use in treating these conditions .

Analgesic Activity

One of the notable biological activities of this compound is its analgesic effect. A related analogue, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, demonstrated significant analgesic activity with an effective dose (ED50) of 3.1 mg/kg in animal models . This highlights the potential for developing new pain management therapies based on this scaffold.

The mechanism through which 2-Azabicyclo(2.2.2)octane derivatives exert their effects may involve modulation of neurotransmitter systems within the CNS. The interaction with sigma receptors can influence dopaminergic and serotonergic pathways, which are critical in mood regulation and pain perception .

Case Study: Analgesic Efficacy

In a study examining the analgesic properties of various azabicyclo compounds, researchers found that modifications to the bicyclic structure significantly impacted potency and efficacy. The study compared different analogues and concluded that structural variations could enhance analgesic activity while minimizing side effects .

Comparative Analysis of Biological Activity

A comparative analysis was conducted on several azabicyclo compounds regarding their receptor binding affinities and analgesic effects:

| Compound Name | Sigma Receptor Affinity (Ki, nM) | ED50 (mg/kg) | Notes |

|---|---|---|---|

| 2-Azabicyclo(2.2.2)octane-6-carboxylate | 50 | - | High affinity |

| 2-Methyl-6-trans-phenyl-6-cis-propionoxy-azabicyclo | - | 3.1 | Significant analgesic activity |

| Other analogues | Varies | Varies | Structural modifications affect activity |

Q & A

Q. What are the optimized synthetic routes for 2-Azabicyclo(2.2.2)octane-2-propanol derivatives?

- Methodological Answer : The synthesis of azabicyclo derivatives often involves multi-step organic reactions. For example:

- Intramolecular Hetero-Diels–Alder Reaction : Cyclization of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines under thermal or Lewis acid catalysis forms the 2-azabicyclo[2.2.2]octane scaffold .

- High-Temperature Cyclization : Heating cis-4-aminocyclohexane carboxylic acid at 290°C for 15 minutes yields bicyclic intermediates, a method adaptable for functionalized derivatives .

- Functionalization : Post-cyclization steps (e.g., Friedel-Crafts acylation or nucleophilic substitution) introduce substituents like diphenyl or methyl groups .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (with DEPT) to assign stereochemistry and confirm substituents. For example, ¹H NMR can resolve methyl and diphenyl proton environments .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for hydrochloride salts.

- X-ray Crystallography : Resolves absolute configuration and validates bicyclic geometry .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl in propanol derivatives) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous buffers, employ cyclodextrin-based solubilizers or pH adjustment (e.g., HCl/NaOH) to ionize the hydrochloride salt .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize light-sensitive compounds with amber vials .

Advanced Research Questions

Q. How can researchers design experiments to assess neurokinin receptor binding affinity?

- Methodological Answer :

- Molecular Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions between the compound’s bicyclic core and receptor active sites .

- Binding Assays : Radiolabeled competitive binding assays (e.g., ³H-Substance P displacement) in transfected HEK293 cells. Calculate IC₅₀ values with nonlinear regression .

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) to evaluate receptor activation/inhibition .

Q. What strategies resolve contradictory data in pharmacological activity studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate receptor binding data with cAMP/PKA pathway assays to confirm target engagement .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Crystal Structure Analysis : Compare ligand-receptor co-crystals to verify binding modes versus docking predictions .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Core Modifications : Replace the 2-propanol group with carboxamide or ester moieties to assess steric/electronic effects on receptor affinity .

- Diphenyl Substitution : Synthesize analogs with para/meta halogenation to evaluate hydrophobic interactions. Compare logP (HPLC) and binding data .

- Stereochemical Studies : Prepare enantiomers via chiral HPLC and test for activity differences to identify pharmacophores .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Purification : Use flash chromatography (C18 reverse-phase) or preparative HPLC to isolate high-purity batches (>98%) for toxicity studies .

- Yield Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., THF/H₂O) to improve cyclization efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor selectivity profiles?

- Methodological Answer :

- Receptor Panels : Test the compound against a broad panel of GPCRs (e.g., Eurofins Cerep Panels) to rule off-target effects .

- Kinetic Studies : Perform association/dissociation rate assays (Surface Plasmon Resonance) to differentiate true affinity from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.